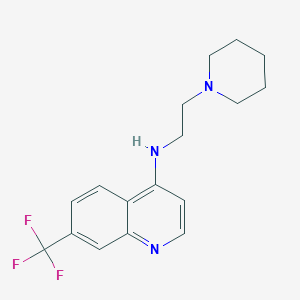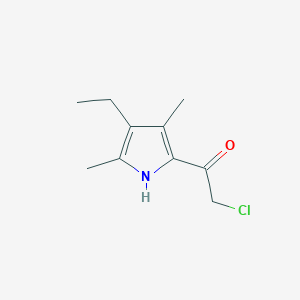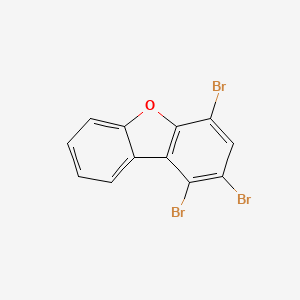![molecular formula C14H20O2 B12879751 2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one CAS No. 89225-06-9](/img/structure/B12879751.png)
2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a butyl chain bearing a 5-methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with a suitable butyl halide derivative that contains the 5-methylfuran moiety. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentanone and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and the use of high-pressure reactors can help achieve the desired reaction conditions more effectively.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Products may include furanones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Applications De Recherche Scientifique
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(5-methylfuran-2-yl)ethyl)cyclopentanone
- 2-(1-(5-methylfuran-2-yl)propyl)cyclopentanone
- 2-(1-(5-methylfuran-2-yl)butyl)cyclohexanone
Uniqueness
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone is unique due to the specific combination of the cyclopentanone ring and the 5-methylfuran moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the furan ring enhances its ability to participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry applications.
Propriétés
Numéro CAS |
89225-06-9 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[1-(5-methylfuran-2-yl)butyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-12(11-6-4-7-13(11)15)14-9-8-10(2)16-14/h8-9,11-12H,3-7H2,1-2H3 |
Clé InChI |
HKKSSGLLPZUKMA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1CCCC1=O)C2=CC=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


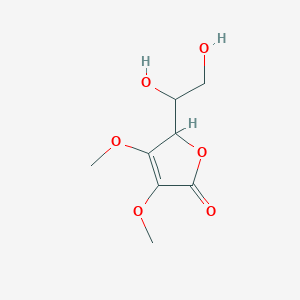
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

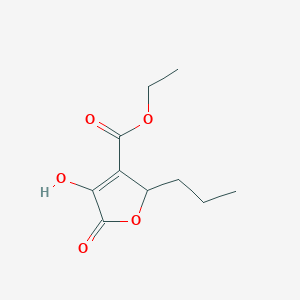
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
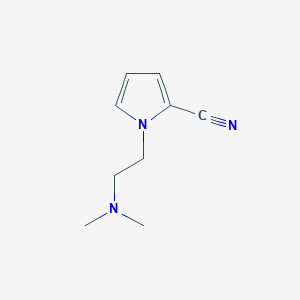
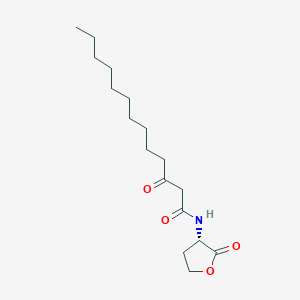
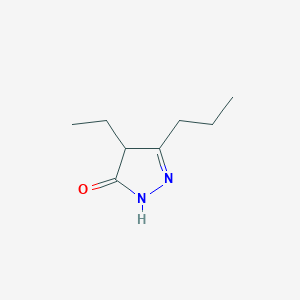
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
